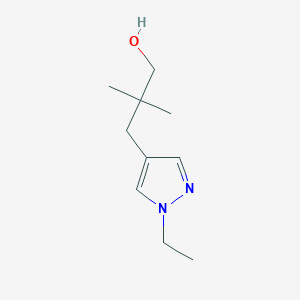![molecular formula C8H12S B13623821 (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol CAS No. 632325-23-6](/img/structure/B13623821.png)
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is a chemical compound with the molecular formula C8H12S. It is a derivative of norbornene, featuring a thiol group (-SH) attached to the methylene bridge of the bicyclic structure. This compound is known for its unique reactivity and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized by introducing a thiol group. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol involves its reactivity with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with electrophiles, leading to the formation of new compounds.
Pathways: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar bicyclic structure but with a triethoxysilane group instead of a thiol group.
Norbornene: The parent hydrocarbon without any functional groups.
Uniqueness
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
632325-23-6 |
|---|---|
Molekularformel |
C8H12S |
Molekulargewicht |
140.25 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-5-enylmethanethiol |
InChI |
InChI=1S/C8H12S/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 |
InChI-Schlüssel |
GSHBELPFKVPNBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



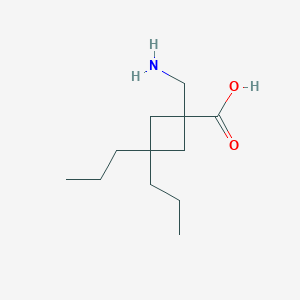
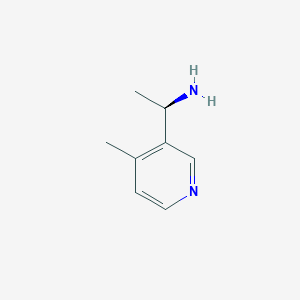


![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
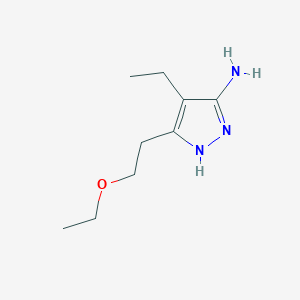
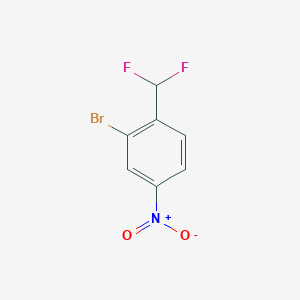
![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
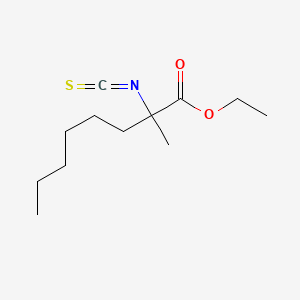
![1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623791.png)
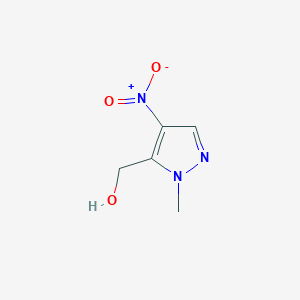
![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
